molecular formula C8H8ClN3 B1308967 (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 273399-95-4

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1308967
CAS No.: 273399-95-4
M. Wt: 181.62 g/mol
InChI Key: WVBPEUGZSSDGPT-UHFFFAOYSA-N
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Description

“(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed . The formation of C–N bonds occurs via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular weight of “this compound” is 181.62 . The linear formula of this compound is C8H8ClN3 .


Chemical Reactions Analysis

The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 417.3°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole A study details the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, highlighting their structural characterization via IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activity of Benzimidazole Derivatives A series of 2-substituted benzimidazole derivatives were synthesized and tested for their antimicrobial activity, showing significant potency as antimicrobial agents. Among these, 1H-benzo[d]imidazol-2-yl)methanamine demonstrated marked antimicrobial effectiveness (Ajani et al., 2016).

Biological and Medicinal Applications

Antiviral and Antimalarial Activities Novel benzofuran-transition metal complexes, including derivatives of 1H-benzo[d]imidazol-2-yl)methanamine, showed significant antiviral activity, particularly against HIV and HCV, highlighting their potential in antiviral therapy (Galal et al., 2010). Additionally, novel thiosemicarbazone derivatives containing a benzimidazole moiety exhibited good antimalarial activity in vitro, marking their potential as antimalarial agents (Divatia et al., 2014).

Material Science and Corrosion Inhibition

Corrosion Inhibition for Mild Steel Research on amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, showed these compounds as effective corrosion inhibitors for N80 steel in HCl solution, highlighting their importance in material protection (Yadav et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

    Target of action

    Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure . The specific targets of “(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine” would depend on its specific chemical structure and properties.

    Mode of action

    The mode of action of imidazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “this compound”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical pathways

    Imidazole compounds can affect a variety of biochemical pathways depending on their specific targets . Again, without specific information on “this compound”, it’s difficult to provide a detailed summary of the affected pathways.

    Pharmacokinetics

    The pharmacokinetic properties of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by their chemical structure

    Result of action

    The molecular and cellular effects of imidazole compounds can vary widely depending on their specific targets and mode of action . Without specific information on “this compound”, it’s difficult to describe its specific effects.

    Action environment

    The action, efficacy, and stability of imidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds . The specific environmental influences on “this compound” would depend on its specific chemical properties.

Properties

IUPAC Name

(6-chloro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBPEUGZSSDGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424373
Record name 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273399-95-4
Record name 6-Chloro-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273399-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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